molecular formula C12H13F3N2O2 B163085 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine CAS No. 1692-79-1

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

Cat. No. B163085
CAS RN: 1692-79-1
M. Wt: 274.24 g/mol
InChI Key: ZKCJWUWQXSPDEO-UHFFFAOYSA-N
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Description

“1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine” is an organic compound that belongs to the class of phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The molecular weight of this compound is 274.243 .


Molecular Structure Analysis

The molecular formula of “1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine” is C12H13F3N2O2 . The InChI code for this compound is 1S/C12H13F3N2O2/c13-12(14,15)9-4-5-10(11(8-9)17(18)19)16-6-2-1-3-7-16 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 274.24 . The storage temperature is recommended to be at 2-8°C .

Scientific Research Applications

Structural Characterization in Drug Synthesis

  • In drug synthesis, particularly for anti-tuberculosis drug candidates, derivatives of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine, like 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, are key. The crystal and molecular structure of such compounds are critical for understanding their potential as drugs (Eckhardt et al., 2020).

Anticancer Properties

  • Variants of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine, specifically (substituted phenyl) {4‐[3‐(piperidin‐4‐yl)propyl]piperidin‐1‐yl} methanone derivatives, have demonstrated antiproliferative activity against human leukemia cells. These findings are crucial for developing new cancer treatments (Vinaya et al., 2011).

Crystal Structure Analysis

  • The crystal structure of thiopiperidine derivatives, closely related to 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine, provides insights into their molecular arrangements and potential chemical behaviors (Zárate et al., 2015).

Reactions with Amines

  • Studies on 2-Polyfluoroalkylchromones, involving reactions with 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine, explore complex organic syntheses that contribute to the development of new chemical entities (Sosnovskikh & Usachev, 2001).

Applications in Nitroxyl Radicals

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-4-5-10(11(8-9)17(18)19)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCJWUWQXSPDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379678
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

CAS RN

1692-79-1
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1692-79-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Piperidine (5.50 ml, 55.5 mmol, commercially available product) was added at 0° C. to an N,N-dimethylformamide (DMF; 7 ml) solution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene (5.00 g, 22.4 mmol, commercially available product). The resulting mixture was stirred for 40 minutes. Water was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (200 g, hexane/ethyl acetate=8/1). Thus, 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine (6.13 g, quant.) was yielded as an orange-colored solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RR Teixeira, MV de Andrade Barros… - Pest management …, 2017 - Wiley Online Library
BACKGROUND The photosynthetic apparatus is targeted by various herbicides, including several amides such as diuron and linuron. Considering the need for the discovery of new …
Number of citations: 9 onlinelibrary.wiley.com
RP Siqueira - 2018 - locus.ufv.br
Serine/Arginine protein kinase (SRPK) are key components of the splicing machinery trough the phosphoregulation of SR Proteins, which are crucial for exon selection in the alternative …
Number of citations: 0 www.locus.ufv.br
AC Taki, JJ Byrne, PR Boag, A Jabbar, RB Gasser - Molecules, 2021 - mdpi.com
In the present study, we established a practical and cost-effective high throughput screening assay, which relies on the measurement of the motility of Caenorhabditis elegans by …
Number of citations: 10 www.mdpi.com
S Shibata, M Ajiro, M Hagiwara - Cell Chemical Biology, 2020 - cell.com
Cystic fibrosis (CF) is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene that compromise its chloride channel activity. Here, we present a …
Number of citations: 17 www.cell.com
RP Siqueira, MV de Andrade Barros… - European Journal of …, 2017 - Elsevier
The serine/arginine-rich protein kinases (SRPKs) have frequently been found with altered activity in a number of cancers, suggesting they could serve as potential therapeutic targets in …
Number of citations: 31 www.sciencedirect.com

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